(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol
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Overview
Description
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 4-Amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazine
- Ethanone, 1-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)-
Uniqueness
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol is unique due to the presence of both amino and bromine functional groups, which allow for diverse chemical modifications and potential biological activities. This dual functionality makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C7H7BrN4O |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
(4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol |
InChI |
InChI=1S/C7H7BrN4O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1,3,13H,2H2,(H2,9,10,11) |
InChI Key |
NSLKZCNXMVMLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1CO)C(=NC=N2)N)Br |
Origin of Product |
United States |
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